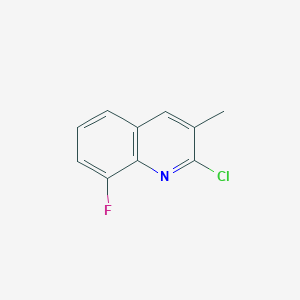

2-Chloro-8-fluoro-3-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClFN |

|---|---|

Molecular Weight |

195.62 g/mol |

IUPAC Name |

2-chloro-8-fluoro-3-methylquinoline |

InChI |

InChI=1S/C10H7ClFN/c1-6-5-7-3-2-4-8(12)9(7)13-10(6)11/h2-5H,1H3 |

InChI Key |

RVFSODBDRQOOMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)F)N=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 8 Fluoro 3 Methylquinoline and Analogous Quinoline Structures

Core Quinoline (B57606) Ring Formation Strategies

The construction of the fundamental quinoline ring is the initial and crucial step in the synthesis of 2-Chloro-8-fluoro-3-methylquinoline. Various classical and modern synthetic protocols have been developed to achieve this, with the Vilsmeier-Haack cyclization and the Pfitzinger reaction being prominent examples.

Vilsmeier-Haack Cyclization Variants

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can be adapted for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. organic-chemistry.orgresearchgate.net This reaction typically involves the use of a Vilsmeier reagent, which is a chloromethyleniminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgchemijournal.comrsc.org

The synthesis of 2-chloro-3-formyl-8-methylquinoline, an analog of the target compound, has been efficiently achieved using this method. chemijournal.comchemijournal.com The process begins with the preparation of the corresponding acetanilide, in this case, N-(2-methylphenyl)acetamide (o-methylacetanilide), which is then subjected to the Vilsmeier reagent. The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the acetanilide, followed by cyclization and subsequent loss of water to form the quinoline ring. The use of phosphorus oxychloride also results in the chlorination at the 2-position of the quinoline. chemijournal.com

While a direct synthesis of this compound using a corresponding N-(2-fluorophenyl)propionamide via the Vilsmeier-Haack reaction is not explicitly detailed in the available literature, the established success with analogous substrates suggests its potential as a viable synthetic route. The general mechanism involves the formation of an iminium salt intermediate which then undergoes intramolecular electrophilic substitution on the activated aromatic ring, followed by cyclization and dehydration to afford the quinoline scaffold.

Table 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-methylquinoline

| Starting Material | Reagents | Product | Yield | Reference |

| o-Methylacetanilide | DMF, POCl₃ | 2-Chloro-3-formyl-8-methylquinoline | 63% | chemijournal.com |

Pfitzinger Reaction and its Mechanistic Exploration

The Pfitzinger reaction provides an alternative and versatile route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism commences with the hydrolysis of isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then reacts with a carbonyl compound, like a ketone or aldehyde, to form an imine, which is in equilibrium with its enamine tautomer. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring. wikipedia.org

For the synthesis of a precursor to this compound, one could envision the use of a substituted isatin and an appropriate ketone. For instance, the reaction of isatin with methyl propyl ketone would yield 3-methyl-2-ethylquinoline-4-carboxylic acid. To introduce the 8-fluoro substituent, a corresponding 5-fluoro-isatin would be required as the starting material. Subsequent chlorination and decarboxylation steps would be necessary to arrive at the target molecule. While this specific sequence for this compound is not explicitly documented, the Pfitzinger reaction's flexibility in accommodating various substituted isatins and carbonyl compounds makes it a plausible synthetic strategy. researchgate.net

Table 2: General Pfitzinger Reaction

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Isatin | Carbonyl Compound | Quinoline-4-carboxylic acid | wikipedia.org |

Other Established Quinoline Synthesis Protocols

Beyond the Vilsmeier-Haack and Pfitzinger reactions, several other named reactions are instrumental in the synthesis of the quinoline core. These include the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, and the Combes synthesis, which utilizes the condensation of an aniline with a β-diketone. wikipedia.orgiipseries.orgwikipedia.org

The Skraup synthesis is a classic method for producing quinolines, though it often requires harsh reaction conditions. wikipedia.orgiipseries.org The reaction of a substituted aniline, such as 2-fluoroaniline (B146934), with glycerol could potentially lead to an 8-fluoroquinoline (B1294397) skeleton. The regioselectivity of the cyclization would be a critical factor in determining the final product.

The Combes synthesis offers a route to 2,4-disubstituted quinolines. wikipedia.org The reaction of 2-fluoroaniline with an appropriate β-diketone under acidic conditions could theoretically yield a quinoline with the desired substitution pattern at positions 3 and 8. The choice of the β-diketone would be crucial for introducing the 3-methyl group. Studies have shown that the use of chloro- or fluoroanilines in the Combes synthesis can influence the regioselectivity of the final product. wikipedia.org

Strategic Functionalization and Derivatization at Quinoline Core Positions

Once the quinoline scaffold is formed, further modifications can be introduced through various functionalization reactions. For this compound, the chloro group at the 2-position is a key handle for introducing diverse functionalities via nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution at Halogenated Sites

The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride ion by a variety of nucleophiles. nih.gov

Reactions of 2-chloroquinolines with nucleophiles such as amines and thiols are well-documented. mdpi.com For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles has been studied, demonstrating the reactivity of the chloro-substituted quinoline core. mdpi.com While specific studies on this compound are limited, the general principles of nucleophilic aromatic substitution on chloroquinolines would apply. The electron-withdrawing nature of the 8-fluoro substituent would likely further enhance the reactivity of the C-2 position towards nucleophilic attack.

Table 3: Examples of Nucleophilic Substitution on Chloroquinolines

| Chloroquinoline Derivative | Nucleophile | Product | Reference |

| 2,4-dichloro-8-methylquinoline | Thiourea | 4-Chloro-8-methylquinoline-2(1H)-thione | mdpi.com |

| 4-chloro-8-methylquinoline-2-thione | Dimethyl sulfate | 4-Chloro-2-methylthio-8-methylquinoline | mdpi.com |

Alkylation and Arylation Reactions on the Quinoline Scaffold

Copper-catalyzed arylation of polyfluoroarenes has been demonstrated, suggesting that similar conditions could potentially be applied to an 8-fluoroquinoline system. nih.gov Palladium-catalyzed reactions are also widely used for C-C bond formation. For instance, palladium-catalyzed coupling of fluoroalkylamines with aryl halides has been reported, showcasing the utility of palladium in reactions involving fluorinated compounds. nih.gov

Furthermore, copper-catalyzed direct arylation of aryl halides with unactivated C-H bonds in benzene (B151609) and naphthalene (B1677914) has been achieved using a copper(I) catalyst with an ambiphilic ligand. nih.gov This type of methodology could potentially be adapted for the arylation of the quinoline core.

Reductive and Oxidative Manipulations of Functional Groups

The strategic manipulation of functional groups through reduction and oxidation is a cornerstone in the synthesis of complex quinoline structures. These transformations are pivotal for introducing specific substituents and modifying the quinoline core.

One common reductive transformation in the synthesis of quinoline derivatives involves the reduction of a nitrile group. For instance, a 2-chloro-3-cyanoquinoline can be converted to (2-chloroquinolin-3-yl)methanamine. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) nih.gov. Another key reductive step is the reduction of an imine bond, which is often formed via condensation. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose, selectively reducing the C=N bond to a C-N single bond nih.gov.

Oxidative processes are equally important, particularly for the aromatization of partially saturated quinoline precursors. For example, 1,2,3,4-tetrahydroquinolines can be efficiently dehydrogenated to their corresponding quinoline derivatives. This can be accomplished using a heterogeneous cobalt oxide catalyst under aerobic conditions, presenting a mild and effective method for aromatization organic-chemistry.org. Furthermore, visible-light-mediated oxidative cyclization represents a modern approach. In one such method, 2-aminobenzyl alcohols react with secondary alcohols at room temperature to yield quinolines organic-chemistry.org.

The following table summarizes selected reductive and oxidative reactions in quinoline synthesis.

| Reaction Type | Starting Material | Reagent(s) | Product | Reference |

| Nitrile Reduction | 2-Chloro-3-cyanoquinoline | LiAlH₄ in THF | (2-Chloroquinolin-3-yl)methanamine | nih.gov |

| Imine Reduction | Imine derivative of 2-morpholinoquinoline-3-carbaldehyde | NaBH₄ in Methanol | Substituted 3-aminomethyl-2-morpholinoquinoline | nih.gov |

| Oxidative Dehydrogenation | 1,2,3,4-Tetrahydroquinoline | Heterogeneous Cobalt Oxide, O₂ | Quinoline | organic-chemistry.org |

| Oxidative Cyclization | 2-Aminobenzyl alcohol and secondary alcohol | Visible light | Substituted Quinoline | organic-chemistry.org |

Condensation Reactions for Derivatization

Condensation reactions are a versatile tool for the derivatization of the quinoline scaffold, particularly when starting with functionalized precursors like 2-chloroquinoline-3-carbaldehydes. These reactions allow for the straightforward introduction of a wide variety of substituents.

A prominent example is the formation of Schiff bases (methanimines) through the condensation of a formyl group with a primary amine. For instance, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) readily reacts with substituted anilines in a solvent like acetone (B3395972) to yield the corresponding 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines nih.gov. Similarly, condensation with phenylhydrazine (B124118) can be employed to synthesize hydrazones. The reaction of a 2-chloroquinoline-3-carbaldehyde (B1585622) with phenylhydrazine can be facilitated by using a natural surfactant in some cases, leading to the formation of the corresponding Schiff base nih.gov.

These condensation reactions are not limited to simple anilines and hydrazines. Hydrazine (B178648) hydrate (B1144303) can also be used to form 2-chloro-3-(hydrazonomethyl)quinolines, which can then undergo further condensation with other aldehydes, such as 2-naphthaldehyde (B31174) or 1H-indole-3-carbaldehyde, in refluxing ethanol (B145695) to produce more complex hydrazono-quinolines nih.gov. These reactions are fundamental in building larger, more complex molecules based on the quinoline framework.

The table below provides examples of condensation reactions for the derivatization of quinolines.

Transformations of Formyl and Carboxylic Acid Moieties

The formyl and carboxylic acid groups are key functional handles in quinoline chemistry, allowing for a diverse range of transformations to construct more elaborate structures. The synthesis of 2-chloro-3-formylquinolines is often accomplished through the Vilsmeier-Haack reaction, which utilizes a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) reacting with acetanilides nih.govchemijournal.com.

Once formed, the formyl group can undergo various transformations. As discussed previously, it is a prime substrate for condensation reactions. Additionally, it can be involved in cyclization reactions. For example, heating 2-chloro-3-formylquinoline with formamide (B127407) and formic acid can lead to the formation of a fused pyrrolo[3,4-b]quinolin-3-one system nih.gov.

Quinolines bearing carboxylic acid groups, particularly at the 4-position, are also valuable synthetic intermediates. The Doebner reaction, a three-component reaction, has been developed for the synthesis of substituted quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid nih.gov. Another classical method is the Pfitzinger reaction, which involves the reaction of isatin with a carbonyl compound to produce quinoline-4-carboxylic acids nih.gov. These carboxylic acid moieties can then be subjected to further reactions. For example, palladium-catalyzed decarbonylative Suzuki cross-coupling of quinoline carboxylic acids with arylboronic acids provides a direct route to aryl-substituted quinolines organic-chemistry.org.

The following table highlights key transformations involving formyl and carboxylic acid groups on the quinoline ring.

Emerging Synthetic Approaches and Catalytic Considerations

The field of quinoline synthesis is continually evolving, with a strong emphasis on the development of novel, more efficient, and sustainable catalytic methods. These emerging approaches often focus on C-H bond activation and the use of Earth-abundant metal catalysts or even metal-free conditions.

Recent advancements include the use of single-atom iron catalysts, which have shown superior performance in the acceptorless dehydrogenative coupling for quinoline synthesis organic-chemistry.org. Transition metal catalysis remains a fertile ground for innovation. Rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters, using formic acid as a C1 synthon, offers a regioselective route to quinoline carboxylates mdpi.com. Similarly, cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes, where DMSO serves as a C1 building block, provides direct access to a broad range of quinolines organic-chemistry.org. Copper-catalyzed reactions have also been explored for the synthesis of functionalized quinolines from saturated ketones and anthranils mdpi.com.

Palladium catalysis is prominent in oxidative annulation strategies. For example, a palladium-catalyzed allylic C-H oxidative annulation has been developed for the assembly of functionalized 2-substituted quinoline derivatives mdpi.com. Furthermore, palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines yields diverse substituted quinolines in high yields organic-chemistry.org.

There is also a growing interest in moving away from transition metals. Metal-free approaches, such as the annulation between 2-aminobenzyl alcohols, benzaldehydes, and DMSO to provide quinolines, are being developed organic-chemistry.org. Photocatalysis is another emerging area, with visible-light-induced aerobic oxidative dehydrogenation coupling offering a green pathway to substituted quinoline derivatives mdpi.com.

The table below summarizes some of the emerging catalytic approaches in quinoline synthesis.

Computational and Theoretical Chemistry of 2 Chloro 8 Fluoro 3 Methylquinoline

Reactivity Descriptors and Bonding Analysis

Fukui Function and Conceptual DFT for Site Selectivity

Conceptual Density Functional Theory (DFT) offers a powerful framework for understanding chemical reactivity. mdpi.com Within this framework, the Fukui function is a key local reactivity descriptor that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netchemrxiv.org

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in space when the total number of electrons in the system changes. mdpi.com By analyzing the condensed Fukui functions for each atom in 2-Chloro-8-fluoro-3-methylquinoline, one can predict the regioselectivity of its reactions.

For instance, a higher value of f+(r) on an atom indicates a greater susceptibility to nucleophilic attack, while a higher f-(r) suggests a favorable site for electrophilic attack. The radical attack propensity is described by f0(r). These calculations are crucial for predicting how this compound will interact with other reagents and for designing synthetic pathways. researchgate.netpnrjournal.com

Natural Bond Orbital (NBO) Analysis for Hybridization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the interactions between orbitals in a molecule. uni-muenchen.deresearchgate.net This analysis provides a detailed picture of the bonding, hybridization, and hyperconjugative interactions within this compound. pnrjournal.comresearchgate.net

NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.de For this compound, this analysis can reveal the hybridization of each atom, such as the sp2 character of the carbons in the quinoline (B57606) ring and the sp3 character of the methyl group's carbon.

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) in kcal/mol |

| π → π | C=C (quinoline ring) | C=C (quinoline ring) | Varies |

| n → σ | N (lone pair) | C-C (adjacent bond) | Varies |

| n → π | F (lone pair) | C=C (quinoline ring) | Varies |

| σ → σ | C-H (methyl group) | C-C (quinoline ring) | Varies |

Note: The specific values for stabilization energies would require a dedicated computational study on this compound.

Molecular Modeling and Simulation Studies

Ligand-Receptor Interaction Modeling through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. als-journal.comunirioja.es In the context of this compound, molecular docking studies can elucidate its potential as a ligand for various biological targets. nih.govresearchgate.net

The process involves placing the 3D structure of this compound into the binding site of a target receptor and calculating the binding affinity, often expressed as a docking score. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. als-journal.com These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. nih.gov For example, docking studies on similar quinoline derivatives have been performed against targets like DNA gyrase and HIV reverse transcriptase. nih.govnih.gov

| Target Receptor | PDB ID | Docking Score (kcal/mol) | Interacting Residues |

| Example Target 1 | e.g., 6F86 | e.g., -7.0 | e.g., TYR7, ILE8, ASP73 |

| Example Target 2 | e.g., 4I2P | e.g., -8.5 | e.g., LYS101, TYR181, VAL106 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. Actual data requires specific computational experiments.

Conformational Dynamics via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and flexibility over time. researchgate.net For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in solution or when bound to a receptor. nih.govnih.govbiorxiv.org

By simulating the motion of atoms and molecules over a certain period, MD can be used to assess the stability of a ligand-receptor complex predicted by molecular docking. researchgate.net It can also explore the different conformations that this compound can adopt, which is crucial for understanding its interaction with specific targets. The flexibility of the methyl group and the planarity of the quinoline ring system are aspects that can be investigated in detail through MD simulations.

Prediction of Non-linear Optical (NLO) Properties

Theoretical calculations can be employed to predict the non-linear optical (NLO) properties of molecules. chemrxiv.org Materials with significant NLO properties are of interest for applications in optoelectronics and photonics. metall-mater-eng.combohrium.com For this compound, computational methods can estimate its polarizability (α) and first and second hyperpolarizabilities (β and γ), which are key indicators of NLO activity. rsc.org

The presence of a π-conjugated system in the quinoline ring, along with the electron-withdrawing chloro and fluoro groups and the electron-donating methyl group, can lead to intramolecular charge transfer, a feature often associated with enhanced NLO properties. mdpi.com Computational studies can quantify these properties and suggest the potential of this compound as an NLO material.

| NLO Property | Calculated Value | Units |

| Polarizability (α) | Calculated Value | esu |

| First Hyperpolarizability (β) | Calculated Value | esu |

| Second Hyperpolarizability (γ) | Calculated Value | esu |

Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations.

Chemical Reactivity and Synthetic Transformations of 2 Chloro 8 Fluoro 3 Methylquinoline As an Organic Intermediate

Regioselective Reactions and Reaction Mechanisms

The reactivity of 2-Chloro-8-fluoro-3-methylquinoline is governed by the electronic properties and positions of its substituents on the quinoline (B57606) core. The chloro, fluoro, and methyl groups each exert distinct electronic influences that direct the regioselectivity of its reactions.

The chlorine atom at the C2 position is a key reactive site, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pyridine (B92270) part of the quinoline ring is electron-deficient, which facilitates the displacement of the C2-chloro group by various nucleophiles. This is a common and synthetically valuable reaction for 2-chloroquinoline (B121035) derivatives. niscpr.res.in

The fluorine atom at the C8 position and the methyl group at the C3 position modulate this reactivity. The C8-fluoro group is strongly electron-withdrawing, which further activates the quinoline nucleus towards nucleophilic attack. Conversely, the C3-methyl group is weakly electron-donating. The interplay of these effects influences the precise conditions required for substitution reactions. For instance, the electron-donating nature of a methyl group at the C3 position can electronically influence adjacent positions. smolecule.com

While specific mechanistic studies on this compound are not extensively documented, the mechanisms can be inferred from related systems. The synthesis of the parent 2-chloro-3-formylquinoline scaffold via the Vilsmeier-Haack reaction is a well-established regioselective process. This reaction involves the cyclization of N-arylacetamides, where the reaction is often facilitated by electron-donating groups on the N-aryl ring. niscpr.res.in A plausible mechanism for reactions involving the subject compound would likely follow established pathways for nucleophilic substitution or metal-catalyzed cross-coupling common to halo-quinolines.

Synthetic Utility in the Construction of Complex Heterocyclic Systems

This compound serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. The reactivity of the C2-chloro group is the primary enabler for these transformations, allowing for the introduction of new rings and functional groups.

A major application for related 2-chloroquinoline derivatives is in multicomponent reactions to build fused heterocyclic structures. For example, 2-chloro-3-formylquinolines are used extensively in one-pot syntheses. They react with various nucleophiles and cyclizing agents to form a diverse range of fused systems, such as:

Thiazolidinones : Formed through reaction with anilines and thioglycolic acid, often under solvent-free conditions using a catalyst like β-cyclodextrin-SO₃H. rsc.orgrroij.com

Pyrazolo[3,4-b]quinolines : Synthesized by the cycloaddition reaction of a 2-chloro-3-cyanoquinoline (derived from the corresponding 3-formyl compound) with hydrazine (B178648) hydrate (B1144303). rsc.org

Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines : Constructed via a one-pot reaction of 2-chloro-3-formylquinolines with aminopyrimidinediones and pyrazolones, catalyzed by L-proline. rsc.org

Tetrahydrodibenzo[b,g] smolecule.comresearchgate.netnaphthyridines : Prepared through a multicomponent reaction involving 2-chloro-3-formylquinolines, 4-hydroxy-2H-chromen-2-one, and enaminones. rsc.org

While the 3-methyl group in this compound is less reactive than a 3-formyl group, the C2-chloro position remains a prime site for initiating such cyclizations. Nucleophilic substitution at C2 with a bifunctional nucleophile can be followed by an intramolecular reaction to construct a new fused ring. For instance, reaction with an amino alcohol could lead to an intermediate that subsequently cyclizes to form a new heterocyclic system fused to the quinoline core. scholaris.ca Similarly, palladium-catalyzed coupling reactions, such as Suzuki or Buchwald-Hartwig amination, at the C2 position can be employed to attach complex side chains or initiate further cyclization cascades.

Role in Catalyst Development and Reaction Optimization

While this compound itself is not typically a catalyst, it is an important substrate for reactions that require significant catalyst development and optimization. The successful functionalization of this molecule often depends on the careful selection of catalysts and reaction conditions to achieve high yield and selectivity.

Optimization studies on related 2-chloroquinoline systems provide valuable insights. For instance, the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction has been optimized by varying the molar ratios of the substrate (acetanilide), DMF, and POCl₃, as well as the reaction time and temperature. niscpr.res.inrroij.com

Table 1: Optimization of Vilsmeier-Haack Reaction for 2-Chloroquinoline-3-carbaldehyde (B1585622) Synthesis rroij.com

| Entry | Acetanilide (mmol) | DMF (mmol) | POCl₃ (mmol) | Time (h) | Yield (%) |

| 1 | 1 | 3 | 3 | 9 | 45 |

| 2 | 1 | 3 | 6 | 7 | 62 |

| 3 | 1 | 3 | 9 | 5 | 75 |

| 4 | 1 | 3 | 12 | 3 | 92 |

| 5 | 1 | 3 | 15 | 3 | 92 |

| 6 | 1 | 3 | 18 | 3 | 92 |

This table demonstrates the optimization of reaction conditions for a model Vilsmeier-Haack reaction to produce a 2-chloroquinoline-3-carbaldehyde. The optimal molar proportion of POCl₃ was found to be 12 mmol relative to 1 mmol of acetanilide.

Furthermore, cross-coupling reactions involving 2-chloroquinolines are highly dependent on the catalytic system. Suzuki-Miyaura coupling reactions, which form C-C bonds, have been optimized by screening different palladium catalysts, bases, and solvents. researchgate.net

Table 2: Optimization of Suzuki-Miyaura Coupling of 2-Chloroquinoline researchgate.net

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 45 |

| 2 | Pd(OAc)₂ | NaOH | Toluene | 100 | 65 |

| 3 | Pd(OAc)₂ | KOH | Toluene | 100 | 75 |

| 4 | Pd(OAc)₂/L | KOH | Toluene/H₂O | 100 | 90 |

| 5 | Pd(OAc)₂/L | Cs₂CO₃ | Toluene/H₂O | 100 | 82 |

*L represents an ONO pincer type hydrazone ligand. This table illustrates the optimization of a Suzuki-Miyaura cross-coupling reaction using 2-chloroquinoline as a model substrate. The use of a specific palladium-ligand complex with KOH in a toluene/water solvent system provided the highest yield.

These examples highlight a critical aspect of using intermediates like this compound: the reaction conditions must be fine-tuned to manage the reactivity of the functional groups and achieve the desired transformation efficiently. The development of new ligands and catalytic systems continues to expand the synthetic possibilities for this class of compounds. researchgate.net

Future Research Directions and Advanced Methodologies for 2 Chloro 8 Fluoro 3 Methylquinoline Studies

Innovations in Synthetic Strategies for Halogenated Quinolines

The synthesis of polysubstituted quinolines, including halogenated derivatives, is a cornerstone of heterocyclic chemistry. ijcce.ac.irtandfonline.comresearchgate.net Traditional methods such as the Skraup, Doebner-von Miller, and Combes syntheses have been foundational. tandfonline.com However, modern synthetic chemistry is continually striving for greener, more efficient, and versatile methodologies.

Future synthetic strategies for 2-Chloro-8-fluoro-3-methylquinoline and its analogs are likely to focus on:

Catalyst-Driven Friedländer Annulation: The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, remains a straightforward route to polysubstituted quinolines. researchgate.net Innovations in this area involve the use of novel catalysts to enhance efficiency and reduce environmental impact. Research into nanoparticle-based catalysts, recyclable catalysts like propylsulfonic acid functionalized silica (B1680970) gel, and even biocatalysts such as α-amylase are paving the way for more sustainable synthetic protocols. tandfonline.comresearchgate.net

Vilsmeier-Haack Cyclization: The Vilsmeier-Haack reaction offers a reliable method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inrsc.org Further research could optimize this reaction for substrates leading to this compound, potentially through microwave-assisted protocols to reduce reaction times and improve yields. rsc.orgnih.gov

Transition-Metal-Catalyzed Reactions: Palladium-catalyzed reactions, for instance, have shown utility in the synthesis and functionalization of chloroquinolines. bohrium.com Future work could explore tandem reactions where multiple bonds are formed in a single pot, increasing synthetic efficiency. bohrium.comrsc.org

Direct Fluorination Techniques: The introduction of fluorine atoms into the quinoline (B57606) core is crucial for modifying the compound's properties. researchgate.net Advancements in selective direct fluorination methods, possibly using elemental fluorine-iodine mixtures or electrochemical approaches, could provide more direct and controlled pathways to 8-fluoroquinoline (B1294397) derivatives. researchgate.net

A comparative table of traditional and innovative synthetic approaches is presented below:

| Synthetic Method | Catalyst/Reagents | Advantages | Potential for this compound |

| Friedländer Annulation | Acids, Bases, Lewis Acids | Simplicity, readily available starting materials | High, especially with novel, green catalysts. ijcce.ac.irresearchgate.net |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Good for 2-chloro-3-formyl precursors | High, can be adapted for specific substitutions. niscpr.res.inrsc.org |

| Skraup Synthesis | Glycerol (B35011), H₂SO₄, Oxidizing agent | Uses simple starting materials | Less regioselective for complex substitutions. tandfonline.com |

| Microwave-Assisted Synthesis | Various catalysts | Rapid, often higher yields | High, can accelerate traditional methods. tandfonline.comnih.gov |

| Transition-Metal Catalysis | Palladium, Copper, etc. | High efficiency, novel bond formations | High, for both synthesis and further functionalization. bohrium.commdpi.com |

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, real-time monitoring is invaluable. Advanced in situ spectroscopic techniques are poised to play a significant role in the study of the formation of this compound.

Future research in this area will likely involve:

In Situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction. prepchem.combldpharm.com For the synthesis of quinolines, in situ FTIR has been used to investigate reaction mechanisms over heterogeneous catalysts. prepchem.combldpharm.com Applying these techniques to the synthesis of this compound could allow for precise control over reaction conditions and optimization of yields.

Process Analytical Technology (PAT): Integrating in situ spectroscopy into a PAT framework allows for the continuous monitoring and control of chemical processes, leading to improved consistency and quality. This approach would be particularly beneficial for scaling up the synthesis of this compound.

Multi-Scale Computational Approaches for Complex Systems

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. osti.govbohrium.com As computational power increases, so does the accuracy and applicability of these methods.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity of this compound. tees.ac.ukbenthamdirect.com Such studies can help in rationalizing experimental findings and in the design of new derivatives with desired properties. benthamdirect.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules or biological targets. tees.ac.uk This is particularly relevant for understanding its potential applications in materials science or medicinal chemistry. osti.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For studying the molecule in a complex environment, such as in a solvent or interacting with a biological macromolecule, QM/MM methods can provide a balance between accuracy and computational cost.

The following table outlines the potential applications of different computational methods in the study of this compound:

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Electronic structure, spectroscopy, reactivity | Optimized geometry, predicted spectra, reaction pathways. tees.ac.ukbenthamdirect.comresearchgate.net |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Dynamic behavior, binding affinities. osti.govtees.ac.uk |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme inhibition, solvation effects | Interaction with biological targets, solvent effects on reactivity. |

Exploration of Novel Chemical Transformations

The reactivity of the 2-chloro and 3-methyl groups, along with the fluoro-substituted benzene (B151609) ring, makes this compound a versatile scaffold for the synthesis of new chemical entities. The exploration of its chemical transformations is a key area for future research.

Potential avenues for exploration include:

Nucleophilic Substitution Reactions: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. nih.govresearchgate.net This could lead to the synthesis of novel derivatives with interesting chemical and biological properties.

Cross-Coupling Reactions: The chloro- and fluoro-substituents can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. bohrium.commdpi.com

Transformations of the Methyl Group: The methyl group at the 3-position can be functionalized through various reactions, such as oxidation or halogenation, to introduce further diversity into the molecular structure. rsc.org

Reactions of the Quinoline Ring: The quinoline ring itself can undergo various transformations, including cycloaddition reactions to form more complex fused heterocyclic systems. rsc.orgnih.gov

The exploration of these novel chemical transformations will undoubtedly expand the chemical space accessible from this compound and may lead to the discovery of compounds with unique and valuable properties.

Q & A

Q. Basic Research Focus

- NMR : Monitor chemical shifts of C-3 methyl (δ ~2.5 ppm) and fluorine (¹⁹F NMR, δ ~-110 ppm for CF₃ groups) to assess electronic effects .

- X-ray Diffraction : Determine dihedral angles between quinoline and substituent rings (e.g., 70.22° for methoxyphenyl groups) to evaluate steric interactions .

- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to correlate experimental and theoretical bond lengths (e.g., C-Cl: 1.73 Å observed vs. 1.75 Å calculated) .

How do electronic effects influence site-selective reactions in quinoline derivatives?

Advanced Research Focus

Electron-withdrawing groups (e.g., Cl, F) at C-2 and C-8 direct electrophilic attacks to C-3/C-4 positions. For example:

- Cyclocondensation : Ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate reacts selectively with α-acetyl-N-arylhydrazonoyl chlorides at the C-7 amine due to fluorine’s inductive effect at C-6 .

- Reduction : NaBH₃CN selectively reduces imines over nitro groups in the presence of methoxy substituents, as seen in 2-chloro-8-methylquinoline derivatives .

What purification strategies are effective for halogenated quinoline intermediates?

Q. Basic Research Focus

- Recrystallization : Use solvent mixtures like petroleum ether/ethyl acetate (1:3) to isolate solids with >97% purity .

- Column Chromatography : Separate polar byproducts (e.g., unreacted aniline) using silica gel and gradient elution (hexane → ethyl acetate) .

- HPLC : Apply C18 columns with acetonitrile/water (70:30) to resolve regioisomers in trifluoromethyl-substituted quinolines .

How can discrepancies in biological activity data across substituted quinoline analogs be addressed?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Compare logP values (e.g., 2.1 for 8-CF₃ vs. 1.8 for 8-CH₃) to assess hydrophobicity-driven membrane permeability .

- Crystallographic Validation : Ensure conformational homogeneity; e.g., planar quinoline cores (RMSD <0.04 Å) are critical for target binding .

- Statistical Analysis : Use ANOVA to evaluate IC₅₀ variations (e.g., ±0.2 µM for antimalarial activity) across synthetic batches .

What methodologies are recommended for analyzing hydrogen-bonding networks in quinoline crystals?

Q. Advanced Research Focus

- Intermolecular Interactions : Identify N–H⋯N bonds (e.g., 2.89 Å in N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline) using Mercury software .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯H: 45%, Cl⋯H: 12%) to map packing efficiencies .

How can synthetic byproducts in quinoline formylation be minimized?

Q. Basic Research Focus

- Temperature Control : Maintain Vilsmeier-Haack reactions at 353 K to avoid over-chlorination .

- Stoichiometry : Use a 7:3 molar ratio of POCl₃:DMF to limit side reactions (e.g., dimerization) .

- Workup : Quench reactions with ice-water to precipitate intermediates selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.